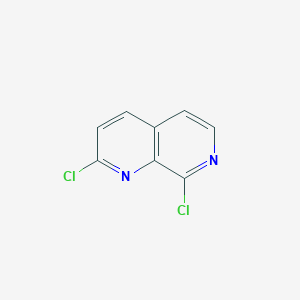![molecular formula C20H33N5O7 B14014717 N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;oxolane-2,5-dione;terephthalic acid](/img/structure/B14014717.png)
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;oxolane-2,5-dione;terephthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenedicarboxylic acid, compounds with polyisobutenyl succinic anhydride-tetraethylenepentamine reaction products, is a complex chemical compound used primarily as an additive in lubricating oils and fuels to enhance their performance. This compound is formed through the reaction of 1,4-Benzenedicarboxylic acid with polyisobutenyl succinic anhydride and tetraethylenepentamine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxylic acid, compounds with polyisobutenyl succinic anhydride-tetraethylenepentamine reaction products involves several steps:
Preparation of Polyisobutenyl Succinic Anhydride: Polyisobutylene is reacted with maleic anhydride to form polyisobutenyl succinic anhydride.
Reaction with Tetraethylenepentamine: Polyisobutenyl succinic anhydride is then reacted with tetraethylenepentamine under controlled conditions to form the desired reaction products.
Final Reaction: The resulting product is then reacted with 1,4-Benzenedicarboxylic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactors where the above reactions are carried out under controlled temperature and pressure conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reactions .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzenedicarboxylic acid, compounds with polyisobutenyl succinic anhydride-tetraethylenepentamine reaction products undergo various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, often involving reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
1,4-Benzenedicarboxylic acid, compounds with polyisobutenyl succinic anhydride-tetraethylenepentamine reaction products have several scientific research applications:
Chemistry: Used as intermediates in the synthesis of other complex molecules.
Biology: Studied for their potential biological activity and interactions with various biomolecules.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Widely used as additives in lubricating oils and fuels to improve performance and efficiency.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. In lubricating oils, it acts by forming a protective layer on metal surfaces, reducing friction and wear. In biological systems, it may interact with specific enzymes or receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzenedicarboxylic acid, compounds with polyisobutenyl succinic anhydride: Similar in structure but lacks the tetraethylenepentamine component.
Polyisobutenyl succinic anhydride-tetraethylenepentamine reaction products: Similar but does not include 1,4-Benzenedicarboxylic acid.
Uniqueness
The uniqueness of 1,4-Benzenedicarboxylic acid, compounds with polyisobutenyl succinic anhydride-tetraethylenepentamine reaction products lies in its combined properties, making it highly effective as an additive in lubricating oils and fuels. The presence of both polyisobutenyl succinic anhydride and tetraethylenepentamine provides enhanced performance characteristics compared to similar compounds .
Propiedades
Fórmula molecular |
C20H33N5O7 |
|---|---|
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;oxolane-2,5-dione;terephthalic acid |
InChI |
InChI=1S/C8H23N5.C8H6O4.C4H4O3/c9-1-3-11-5-7-13-8-6-12-4-2-10;9-7(10)5-1-2-6(4-3-5)8(11)12;5-3-1-2-4(6)7-3/h11-13H,1-10H2;1-4H,(H,9,10)(H,11,12);1-2H2 |
Clave InChI |
HWADBUSOBVSGJQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)OC1=O.C1=CC(=CC=C1C(=O)O)C(=O)O.C(CNCCNCCNCCN)N |
Números CAS relacionados |
68909-40-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Methylbenzene-1-sulfonyl)amino]propyl 4-methylbenzene-1-sulfonate](/img/structure/B14014639.png)








![N-[1-(4-chlorophenyl)-2,4-dimethylpentan-2-yl]acetamide](/img/structure/B14014684.png)




